4-(1,3-Dimethyl-1h-pyrazol-4-yl)but-3-en-2-one
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Overview
Description
4-(1,3-Dimethyl-1h-pyrazol-4-yl)but-3-en-2-one is a heterocyclic compound that features a pyrazole ring Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethyl-1h-pyrazol-4-yl)but-3-en-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable enone precursor in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dimethyl-1h-pyrazol-4-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
4-(1,3-Dimethyl-1h-pyrazol-4-yl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1,3-Dimethyl-1h-pyrazol-4-yl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A structurally similar compound with different substitution patterns.
4-(1H-Pyrazol-4-yl)but-3-en-2-one: Lacks the dimethyl groups on the pyrazole ring.
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of the enone moiety.
Uniqueness
4-(1,3-Dimethyl-1h-pyrazol-4-yl)but-3-en-2-one is unique due to its specific substitution pattern and the presence of both the pyrazole ring and the enone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
(E)-4-(1,3-dimethylpyrazol-4-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H12N2O/c1-7(12)4-5-9-6-11(3)10-8(9)2/h4-6H,1-3H3/b5-4+ |
InChI Key |
ZDCGNCJWGJVMPY-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)C)C |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)C)C |
Origin of Product |
United States |
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